2-Methyl-2,3-dihydro-1-benzofuran-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXXBXBPQOHEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Carbonitrile
Mechanistic Studies of Dihydrobenzofuran Formation and Transformations
The synthesis of the 2,3-dihydrobenzofuran (B1216630) skeleton, a common motif in natural products, has been the subject of extensive mechanistic investigation. researchgate.net These studies have led to the development of numerous synthetic strategies, including various intramolecular cyclization reactions.
The formation of the dihydrobenzofuran ring often proceeds via the intramolecular cyclization of a suitably substituted phenol. This can be achieved through several mechanistic pathways, frequently employing transition metal catalysis.
Metal-Catalyzed Cyclizations : A variety of transition metals, including rhodium, iridium, nickel, and copper, have been shown to effectively catalyze the intramolecular cyclization to form dihydrobenzofurans. rsc.org For instance, rhodium can catalyze a [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides. The proposed mechanism involves a reversible C-H/N-H bond cleavage assisted by the rhodium catalyst, followed by insertion of the alkenylphenol, oxidative addition, and finally a nucleophilic 1,4-addition to yield the dihydrobenzofuran skeleton. rsc.org Similarly, nickel-catalyzed protocols have been developed for the intramolecular reaction of aryl halides. rsc.orgorganic-chemistry.org
Oxidative C-H Cyclization : Hypervalent iodine reagents can be used to achieve oxidative C-H cyclization. In a mechanistically distinct process from many metal-catalyzed reactions, a diaryl-λ³-iodane intermediate is formed upon exposure to an iodine(III) reagent. This intermediate is stable and does not cyclize without a copper additive. nih.gov Upon addition of a copper catalyst, a rapid oxidative insertion into the C-I bond occurs, forming a putative Cu(III) intermediate which then undergoes reductive elimination to afford the dihydrobenzofuran product. nih.gov
Acid-Mediated Cyclization : Under acidic conditions, cyclization can be promoted by activating either a nucleophilic ketone or an electrophilic nitrile group. clockss.org In the case of forming 2-aminofuran-3-carbonitriles, treatment with trifluoroacetic acid (TFA) at room temperature provides a mild and effective method for cyclization. This approach is often more successful than base-mediated cyclizations, where deprotonation of an acidic α-proton can deactivate the electrophilic cyano group and hinder the desired reaction. clockss.org
| Catalyst/Reagent System | Reaction Type | Key Mechanistic Step | Reference |
|---|---|---|---|
| Rhodium (Rh) | [3+2] Annulation | Reversible C-H/N-H bond cleavage and nucleophilic 1,4-addition | rsc.org |
| Iridium (Ir) | Intramolecular Cycloaddition | Cycloaddition of C-H bond to C-C double bond | rsc.org |
| Nickel (Ni) | Intramolecular Reaction | Reaction of ortho-substituted aryl halides | rsc.org |
| Copper (Cu) / Iodine(III) Reagent | Oxidative C-H Cyclization | Reductive elimination from a Cu(III) intermediate | nih.gov |
| Trifluoroacetic Acid (TFA) | Acid-Mediated Cyclization | Activation of electrophilic species (nitrile) | clockss.org |
Once formed, the dihydrobenzofuran ring exhibits its own characteristic reactivity. The aromatic portion of the molecule is susceptible to electrophilic substitution, while the dihydrofuran portion can undergo addition reactions, though its reactivity is modulated by the fused aromatic system.
The dihydrofuran ring in 2-methyl-7-nitro-2,3-dihydrobenzofuran adopts an envelope conformation, with the C2 atom serving as the flap. nih.gov This conformation influences the accessibility of the ring atoms to attacking reagents.
Electrophilic Reactions : Due to the electronic richness of the benzofuran (B130515) system, electrophilic substitution is a common reaction pathway. researchgate.net For 2-Methyl-2,3-dihydro-1-benzofuran-5-carbonitrile, electrophilic attack would primarily occur on the benzene (B151609) ring, with the positions of substitution being directed by the activating ether oxygen and the deactivating carbonitrile group.
Nucleophilic Reactions : Direct nucleophilic addition to the dihydrofuran ring is less common but can be achieved under specific conditions. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones represents a method for synthesizing benzofuran derivatives, suggesting the viability of nucleophilic attack on the ring system as part of a metal-catalyzed cycle. organic-chemistry.org The reactivity of the ring towards nucleophiles is generally lower than that of simple alkenes due to the influence of the fused aromatic ring.
Reactivity Profile of the Carbonitrile Functional Group
The polarized carbon-nitrogen triple bond readily accepts nucleophiles, leading to a variety of important chemical transformations. chemistrysteps.comlibretexts.org
Hydrolysis : In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation proceeds through an amide intermediate. libretexts.orgchemistrysteps.com
Reduction : Nitriles can be reduced to primary amines using strong reducing agents like Lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon. libretexts.org Using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis. chemistrysteps.com
Reaction with Organometallic Reagents : Grignard reagents and organolithium compounds attack the electrophilic carbon of the nitrile to form an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com
Nucleophilic Attack by Thiols : The electrophilic nature of the nitrile's carbon atom makes it a reactive moiety for covalent modification. Cysteine residues in proteins, for example, can perform a nucleophilic attack on the nitrile carbon to form a covalent thioimidate adduct. nih.gov
| Reagent | Initial Product | Final Product (after workup) | Transformation Type | Reference |
|---|---|---|---|---|
| H₃O⁺ or OH⁻/H₂O | Amide | Carboxylic Acid | Hydrolysis | libretexts.orgchemistrysteps.com |
| LiAlH₄, then H₂O | Dianion | Primary Amine | Reduction | libretexts.org |
| 1) DIBAL-H, 2) H₂O | Imine-aluminum complex | Aldehyde | Partial Reduction | chemistrysteps.com |
| 1) R-MgBr, 2) H₃O⁺ | Imine salt | Ketone | Grignard Reaction | libretexts.org |
| Cysteine (thiol) | Thioimidate | Covalent Adduct | Nucleophilic Addition | nih.gov |
The nitrile group can also participate in cycloaddition and condensation reactions, providing pathways to more complex heterocyclic structures.
Cycloaddition Reactions : The carbon-nitrogen triple bond can act as a dipolarophile in [3+2] cycloaddition reactions. For example, nitrile oxides react with alkenes in a [3+2] fashion to yield 4,5-dihydro-isoxazole rings. researchgate.net Similarly, the hydrofluoroborate salts of 2-acyl-1,2-dihydroisoquinaldonitriles (Reissert compounds) undergo [4+2] cycloaddition reactions with alkenes. researchgate.net These reactions highlight the potential for the nitrile group in this compound to participate in the construction of fused ring systems.
Condensation Reactions : Condensation reactions involving the nitrile group are also possible. For instance, the reaction between 2-alkynylbenzonitriles and various amines can be initiated by a nucleophilic attack of the amine onto the nitrile group, leading to a cascade cyclization. nih.gov While classical Knoevenagel condensations require an active methylene (B1212753) group, which is absent in the target molecule, related reactions where the nitrile acts as the electrophile are well-established. cas.cz
Regioselectivity and Stereochemical Control in Reactions of this compound
The outcomes of reactions involving this compound are governed by principles of regioselectivity and stereochemistry. The existing substituents and the chiral center at the C2 position exert significant directing effects.
Regioselectivity : In the formation of the dihydrobenzofuran ring itself, regioselectivity is a key challenge. oregonstate.edu The use of directing groups can control the position of C-O bond formation during cyclization. nih.gov For reactions on the pre-formed molecule, electrophilic attack on the aromatic ring will be directed by the interplay between the ortho-, para-directing ether oxygen and the meta-directing carbonitrile group. Nucleophilic attack is highly regioselective for the electrophilic carbon of the nitrile group. nih.gov In cases where multiple reaction pathways are possible, such as the reaction of phenanthrene (B1679779) with hydroxyl radicals to form dibenzofurans, the site of initial radical addition determines the final product structure. mdpi.com
Stereochemical Control : The presence of a stereocenter at the C2 position (containing the methyl group) means that any subsequent reaction creating a new stereocenter, for example at the C3 position, will lead to diastereomers. The facial selectivity of attack on the dihydrofuran ring will be influenced by the steric hindrance imposed by the existing methyl group, leading to potential diastereomeric excess in the products. In cycloaddition reactions, the mechanism can have a profound impact on the stereochemistry. A concerted mechanism often leads to high stereoselectivity, whereas a stepwise mechanism may allow for bond rotation in an intermediate, resulting in a mixture of stereoisomers. mdpi.com
Investigations into Free Radical Processes Affecting the Dihydrobenzofuran System
Investigations into the behavior of the dihydrobenzofuran system in the presence of free radicals have primarily focused on the formation of the ring system itself through radical cyclization, as well as its reactivity with certain radical species. While specific studies on this compound are not extensively detailed in the literature, the general reactivity of the dihydrobenzofuran core provides insight into its potential interactions with free radicals.
The formation of dihydrobenzofuran derivatives via radical cyclization is a notable area of research. rsc.org This process often involves the generation of an aryl radical that subsequently attacks an appropriately positioned alkenyl side chain, leading to the formation of the five-membered dihydrofuran ring. For instance, aryl radicals generated from o-alkenyloxyarene diazonium salts have been shown to efficiently form dihydrobenzofuran structures. rsc.org
Furthermore, the synthesis of complex benzofuran derivatives can be achieved through unique free radical cyclization cascades, highlighting this as a powerful method for creating polycyclic benzofuran compounds. scienceopen.com Some synthetic methods leading to dihydrobenzofurans may proceed through a radical cation pathway. nih.gov
Conversely, not all cyclization reactions to form dihydrobenzofurans involve free radicals. In certain visible-light-mediated syntheses of 2,3-dihydrobenzofuran chalcogenides, radical trapping experiments were conducted to elucidate the mechanism. The addition of common radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT) did not inhibit the reaction, indicating that a free radical pathway was not involved in that particular transformation. mdpi.com
Studies on the reactions of hydroxyl radicals (•OH) with analogous compounds like furan (B31954) and its alkylated derivatives have shown that the reaction can proceed via addition of the hydroxyl radical to the furan ring or through hydrogen atom abstraction. whiterose.ac.uk At temperatures relevant to atmospheric chemistry (294 to 668 K), the addition of the •OH radical to the ring is the dominant reaction pathway. whiterose.ac.ukresearchgate.net While benzofuran derivatives are more complex, these findings suggest that the dihydrobenzofuran ring could also be susceptible to attack by highly reactive radicals like •OH.
The following table summarizes the yields of various dihydrobenzofuran derivatives formed through a radical cyclization process, demonstrating the efficiency of this method.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Interpretation
The ¹H and ¹³C NMR spectra of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbonitrile are predicted to show distinct signals corresponding to each unique proton and carbon atom in the structure. The chemical shifts (δ) are influenced by the electron density around the nucleus, while coupling constants (J) reveal information about the connectivity between neighboring protons.
The ¹H NMR spectrum would feature signals for the aromatic protons, the protons of the dihydrofuran ring, and the methyl group.
Aromatic Region: The three protons on the benzene (B151609) ring (H-4, H-6, and H-7) would appear in the downfield region, typically between δ 7.0 and 7.8 ppm. Their specific shifts and splitting patterns (multiplicity) would be determined by their position relative to the electron-withdrawing nitrile group and the dihydrofuran ring.
Dihydrofuran Ring: The proton at the chiral center (H-2) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons (H-3) and the methyl protons. The two diastereotopic protons at the C-3 position would likely appear as distinct multiplets.
Methyl Group: The methyl protons at C-2 would resonate as a doublet in the upfield region, coupled to the H-2 proton.
The ¹³C NMR spectrum provides information on the carbon skeleton.
Aromatic and Nitrile Carbons: The carbons of the benzene ring and the nitrile carbon would appear in the downfield region (δ 110-160 ppm). The carbon of the nitrile group (C≡N) has a characteristic chemical shift.
Aliphatic Carbons: The carbons of the dihydrofuran ring (C-2 and C-3) and the methyl carbon would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-CH₃ | ~1.5 | Doublet (d) | ~21 |
| 2-H | ~4.9-5.1 | Multiplet (m) | ~78 |
| 3-H₂ | ~3.0-3.4 | Multiplet (m) | ~32 |
| 4-H | ~7.4-7.6 | Doublet (d) | ~129 |
| 5-CN | - | - | ~119 |
| 6-H | ~7.3-7.5 | Doublet of doublets (dd) | ~128 |
| 7-H | ~6.8-7.0 | Doublet (d) | ~110 |
| C-3a | - | - | ~125 |
| C-5 | - | - | ~105 |
| C-7a | - | - | ~160 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Application of Two-Dimensional NMR Experiments for Structural Confirmation
To unequivocally assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between H-2 and the 2-CH₃ protons, between H-2 and the H-3 protons, and among the coupled aromatic protons (H-6 with H-4 and H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom (e.g., the methyl protons to the methyl carbon, H-2 to C-2, etc.).
Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Determination for Dihydrobenzofuran Carbonitriles
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.
For this compound (C₁₀H₉NO), the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Under electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions.
Key Fragmentation Pathways:
Loss of a methyl radical (•CH₃): A common fragmentation is the cleavage of the methyl group from the C-2 position, resulting in a stable ion at [M-15]⁺. This is often a prominent peak in the spectrum.
Retro-Diels-Alder (RDA) type reaction: The dihydrofuran ring can undergo cleavage, leading to the expulsion of a neutral molecule and the formation of a radical cation.
Loss of HCN: Cleavage of the nitrile group from the aromatic ring can occur, leading to a fragment at [M-27]⁺.
High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass. For C₁₀H₉NO, HRMS would confirm this exact formula, ruling out other possibilities like C₉H₇NO₂ or C₁₁H₁₁O.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Nitrile (C≡N) Stretch: A sharp and strong absorption band in the IR spectrum is expected in the range of 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group conjugated with an aromatic ring.
Aromatic C-H Stretch: Signals for the stretching of C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the methyl group and on the dihydrofuran ring will be observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: Medium to weak absorptions between 1450 and 1600 cm⁻¹ correspond to the carbon-carbon double bond stretching within the benzene ring.
C-O-C Stretch: The stretching of the ether linkage in the dihydrofuran ring will result in a strong band, typically in the 1200-1000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the C≡N stretch is also Raman active, non-polar bonds like the aromatic C=C bonds often give stronger signals in Raman than in IR spectra.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | C-H (sp³) | 2850 - 3000 | Medium |
| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium |
| C-O-C Stretch (Ether) | Aryl-Alkyl Ether | 1200 - 1275 (asym), 1000-1075 (sym) | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. For this compound, which contains a stereocenter at the C-2 position, analysis of a single crystal of an enantiomerically pure sample can determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer).
This technique provides precise measurements of bond lengths, bond angles, and torsion angles. The analysis would reveal the conformation of the five-membered dihydrofuran ring, which is typically non-planar and adopts an "envelope" or "twist" conformation. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-stacking that dictate the solid-state structure.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the benzonitrile (B105546) chromophore. Typically, benzofuran (B130515) and its derivatives exhibit absorption bands in the UV region. For instance, benzofuran itself shows absorption maxima around 245, 275, and 282 nm. The presence of the nitrile group and the dihydro structure will influence the exact positions (λ_max) and intensities of these absorptions, which correspond to π → π* electronic transitions within the aromatic system.
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many benzofuran derivatives are known to be fluorescent. The emission spectrum would provide information about the electronic structure of the excited state. The fusion of the dihydrofuran ring to the benzonitrile moiety may enhance fluorescence compared to simpler aromatic nitriles.
Derivatization and Structural Diversification of the 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Carbonitrile Scaffold
Chemical Transformations at the Carbonitrile Position to Other Functional Groups
The carbonitrile group at the C-5 position is a versatile functional handle that can be converted into a variety of other functionalities. These transformations are fundamental for creating analogues with different electronic and steric properties. Common conversions include hydrolysis to carboxylic acids, reduction to primary amines, and conversion into nitrogen-rich heterocyclic systems like tetrazoles.
One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be performed under acidic or basic conditions, providing the corresponding 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. This acid can then serve as a precursor for the synthesis of esters, amides, and other acyl derivatives.
Reduction of the carbonitrile offers a direct route to the aminomethyl group. Potent reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically employed for this conversion, yielding 2-methyl-2,3-dihydro-1-benzofuran-5-methanamine. This primary amine is a key intermediate for further derivatization, including N-alkylation, N-acylation, and the formation of Schiff bases.
Furthermore, the carbonitrile can undergo cycloaddition reactions. For instance, treatment with sodium azide, often in the presence of a Lewis acid, facilitates a [3+2] cycloaddition to form a tetrazole ring. This transformation is significant as it replaces the linear nitrile group with a planar, aromatic heterocycle, substantially altering the compound's properties and potential as a ligand or pharmacophore.
| Starting Material | Reagents and Conditions | Product Functional Group |
| Carbonitrile | H₃O⁺, Δ | Carboxylic Acid |
| Carbonitrile | 1. LiAlH₄, THF; 2. H₂O | Primary Amine (Aminomethyl) |
| Carbonitrile | NaN₃, NH₄Cl, DMF | Tetrazole |
| Carbonitrile | Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone |
Introduction of Substituents onto the Benzene (B151609) Ring of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbonitrile
The aromatic benzene ring of the scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The directing effects of the existing groups on the ring—the activating alkyl ether oxygen of the dihydrofuran ring and the deactivating, meta-directing carbonitrile group—govern the regioselectivity of these reactions. The ortho- and para-directing influence of the ether oxygen typically dominates, directing incoming electrophiles to the C-4, C-6, and C-7 positions. However, the deactivating nature of the nitrile at C-5 must be considered.
Nitration is a common modification, typically achieved using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group, which can subsequently be reduced to an amino group, providing another point for diversification. nih.gov Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst. These halogenated derivatives are valuable intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
| Reaction | Typical Reagents | Potential Product(s) | Reference Reaction Type |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Electrophilic Aromatic Substitution nih.gov |
| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative | Electrophilic Aromatic Substitution researchgate.net |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative | Electrophilic Aromatic Substitution |
Modifications of the Dihydrofuran Ring (e.g., Isomerization, Additional Substituents, Ring Opening)
The dihydrofuran ring offers opportunities for structural modification, although these transformations can be more challenging than those on the aromatic ring. The existing methyl group at the C-2 position creates a chiral center, introducing stereochemical considerations into any further reactions on this ring.
Isomerization of the dihydrofuran ring can occur under certain conditions. For example, acid or base catalysis can potentially promote the elimination of water (after a ring-opening event) to form the corresponding benzofuran (B130515), which is an aromatization of the heterocyclic ring. arkat-usa.org Lewis acid-promoted rearrangements of related 2,3-dihydrobenzofuran-3-ols have been shown to yield 2,3-dihydrobenzofuran-2-ones through the migration of an alkyl group. arkat-usa.org
Ring-opening reactions can be achieved under reductive or oxidative conditions. For instance, cleavage of the ether linkage can lead to the formation of substituted phenols. Such transformations fundamentally alter the core scaffold, converting the bicyclic system into a monosubstituted aromatic ring. mdpi.com The introduction of additional substituents on the dihydrofuran ring, for example at the C-3 position, would typically require a multi-step synthesis starting from a different precursor, as direct functionalization of the C-H bonds at this position is difficult.
Synthesis of Hybrid Molecules Incorporating the this compound Core with Other Heterocyclic Systems
Combining the this compound scaffold with other heterocyclic systems is a powerful strategy for creating complex molecules with potentially novel properties. rsc.org These hybrid molecules can be assembled through various synthetic approaches, often utilizing functional groups introduced in earlier derivatization steps.
For example, if the carbonitrile group is converted to a carboxylic acid, it can be coupled with various amino-substituted heterocycles (e.g., aminopyridines, aminothiazoles) using standard peptide coupling reagents to form amide-linked hybrid molecules. Alternatively, if the carbonitrile is reduced to a primary amine, it can be used in condensation reactions with heterocyclic aldehydes or ketones to form imines, which can be further reduced to stable amine linkages.
Transition-metal-catalyzed cross-coupling reactions are also a key tool. A halogenated derivative of the benzofuran core (as described in section 6.2) can be coupled with a variety of heterocyclic boronic acids, stannanes, or terminal alkynes to create directly linked bi-heterocyclic systems. researchgate.netmdpi.com This approach offers a high degree of flexibility in the types of heterocyclic systems that can be introduced. For instance, coupling with pyrazole (B372694) boronic esters or triazole derivatives can lead to the formation of benzofuran-pyrazole or benzofuran-triazole hybrids. mdpi.com
| Functional Handle on Core | Coupling Partner (Heterocycle-R) | Linkage Type | Reaction Type |
| Carboxylic Acid (-COOH) | R-NH₂ | Amide (-CONH-R) | Amide Coupling |
| Bromo/Iodo (-Br/I) | R-B(OH)₂ | Direct Bond (-R) | Suzuki Coupling researchgate.net |
| Bromo/Iodo (-Br/I) | R-H (e.g., Pyrrole) | Direct Bond (-R) | C-H Arylation |
| Aminomethyl (-CH₂NH₂) | R-CHO | Amine (-CH₂NH-CH₂-R) | Reductive Amination |
Stereoselective Derivatization Strategies
The C-2 position of this compound is a stereocenter. Therefore, controlling the stereochemistry during derivatization is a critical aspect of its chemistry. Stereoselective strategies can be employed either to resolve a racemic mixture of the core scaffold or to introduce new stereocenters with high selectivity.
Enantioselective synthesis of the core itself can be achieved through methods like asymmetric intramolecular additions or palladium-catalyzed cycloisomerization of olefin-tethered aryl iodides using chiral ligands. organic-chemistry.org Once the enantiomerically pure scaffold is obtained, subsequent derivatizations on the benzene ring or at the carbonitrile position will preserve the stereochemistry at C-2.
When introducing new substituents, particularly on the dihydrofuran ring, diastereoselective reactions are important. For instance, if a reaction were to create a new stereocenter at the C-3 position, the existing stereocenter at C-2 would direct the approach of the reagents, potentially leading to a preference for one diastereomer over the other. The development of rhodium-catalyzed intermolecular cyclopropanation of benzo[b]furan with diazobutenoates has been shown to proceed in a diastereo- and enantioselective manner, demonstrating a pathway for creating complex, stereodefined structures from a benzofuran core. researchgate.net
Structure Activity Relationship Sar and Chemoinformatic Investigations of 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Carbonitrile Derivatives
Systematic Exploration of Structural Features Influencing Chemical and Biological Activities
The biological activity of derivatives based on the 2,3-dihydro-1-benzofuran scaffold is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have systematically explored these connections, revealing critical insights for designing compounds with enhanced potency and selectivity. nih.govresearchgate.net
A primary determinant of activity is the substitution pattern on both the benzofuran (B130515) ring system and its appended functional groups. For instance, earlier SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position were often crucial for cytotoxic activity. nih.gov The introduction of specific substituents can result in derivatives with unique structural characteristics and therapeutic value. nih.gov
Halogenation is a common and effective strategy to enhance the biological profile of benzofuran derivatives. researchgate.netnih.gov The addition of fluorine, chlorine, or bromine atoms has been shown to significantly increase anticancer activities. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a critical factor; for example, studies on citalopram (B1669093) analogues, which feature a dihydroisobenzofuran-5-carbonitrile core, demonstrated that a bromine or iodine atom at the 5-position resulted in high serotonin (B10506) transporter (SERT) binding affinity. nih.gov
Beyond halogens, other functional groups also play a pivotal role. The presence of hydroxyl and/or carboxyl groups can enhance the biological effects of dihydrobenzofuran derivatives. nih.gov In the development of cannabinoid receptor 2 (CB2) agonists, the 2,3-dihydro-1-benzofuran scaffold was successfully used to mimic the structure of an isatin-based series, demonstrating that the core ring system itself is a key pharmacophoric element. nih.gov
The following table summarizes the influence of various structural modifications on the biological activity of dihydrobenzofuran derivatives.
| Structural Modification | Position | Observed Effect on Biological Activity | Potential Application |
| Halogenation (Br, I) | 5-position | High binding affinity to serotonin transporter (SERT). nih.gov | Antidepressants. nih.gov |
| Halogenation (F, Br) | General | Enhanced anticancer and anti-inflammatory effects. nih.govnih.gov | Oncology, Anti-inflammatory. nih.govnih.gov |
| Hydroxyl/Carboxyl Groups | General | Increased biological effects. nih.gov | General drug design. nih.gov |
| Ester/Heterocyclic Rings | C-2 position | Crucial for cytotoxic activity. nih.gov | Oncology. nih.gov |
| N-phenethyl carboxamide | General | Significantly enhances antiproliferative activity. nih.gov | Oncology. nih.gov |
These systematic explorations underscore that the dihydrobenzofuran moiety is a versatile scaffold whose biological activity can be finely tuned through precise chemical modifications. acs.orgresearchgate.net
Pharmacophore Modeling and Ligand-Based Design Approaches for Scaffold Exploration
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the 2,3-dihydro-1-benzofuran-5-carbonitrile scaffold and its analogues, this approach has been instrumental in rationalizing SAR data and guiding the design of new, more potent compounds. nih.govnih.gov
A pharmacophore model is an abstract representation of the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. In a study of dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors, a 3D-QSAR pharmacophore model was generated which revealed that one aromatic ring, three hydrophobic features, and two hydrogen bond acceptors were critical for high inhibitory activity. nih.gov Such models provide a 3D blueprint for designing new molecules that fit the required pharmacophoric constraints.
Ligand-based design is particularly valuable when the 3D structure of the target protein is unknown. nih.gov By analyzing a set of active molecules, a common feature pharmacophore can be hypothesized. For instance, a 3D pharmacophore analysis of certain benzofuran derivatives suggested that the relative positioning of heteroatoms was crucial for potency against drug-resistant bacteria. nih.gov This insight allows medicinal chemists to prioritize designs where key atoms are placed in optimal spatial arrangements.
One advanced ligand-based technique is ligand-steered modeling, which is useful when only limited structural information about the target is available. nih.gov This method was employed to model the binding of 2,3-dihydro-1-benzofuran derivatives to the cannabinoid receptor 2 (CB2), helping to rationalize the observed SAR data and predict the binding mode of this class of agonists. nih.gov By comparing the dihydrobenzofuran scaffold with a known isatin-based agonist, researchers could design a new series with improved drug-like properties. nih.gov
The general workflow for pharmacophore-based scaffold exploration involves:
Selection of Ligands: A diverse set of active compounds is chosen.
Conformational Analysis: The possible 3D shapes of each molecule are generated.
Feature Identification: Common chemical features (e.g., hydrophobes, H-bond acceptors) are identified.
Pharmacophore Generation: The features are aligned to create one or more pharmacophore hypotheses.
Model Validation: The model's ability to distinguish between active and inactive compounds is tested.
Database Screening/New Design: The validated model is used to search for new compounds or to guide the design of novel derivatives.
These computational strategies allow for a more focused and efficient exploration of the chemical space around the 2,3-dihydro-1-benzofuran scaffold, accelerating the discovery of new bioactive agents.
Molecular Docking and Dynamics Simulations for Binding Site Analysis
To gain a deeper understanding of how 2-Methyl-2,3-dihydro-1-benzofuran-5-carbonitrile derivatives interact with their biological targets at an atomic level, researchers employ computational techniques like molecular docking and molecular dynamics (MD) simulations. nih.gov These methods are crucial for analyzing binding sites, predicting binding modes, and rationalizing the activity of compounds. nih.govtandfonline.com
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). aip.org The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each "pose" based on its steric and electrostatic complementarity to the receptor. aip.orgresearchgate.net This analysis can identify key amino acid residues that interact with the ligand through hydrogen bonds, π-π stacking, hydrophobic interactions, and van der Waals forces. nih.gov For example, docking studies of novel dihydrobenzofuran-based pyrazoline derivatives against a tyrosine kinase receptor were used to explore their potential as anticancer agents. tandfonline.com
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movement of every atom in the system, providing insights into the flexibility of both the ligand and the protein and the dynamic nature of their interactions. This helps to validate the docking pose and can reveal important conformational changes that occur upon ligand binding.
Key findings from docking and MD studies on benzofuran derivatives include:
Identification of Binding Pockets: Docking simulations have successfully identified how potent and specific inhibitors target unique peripheral binding pockets in addition to the primary active site of an enzyme. nih.gov
Characterization of Interactions: Studies on CB2 receptor agonists identified key interactions with residues in helices 3, 5, 6, and 7, including hydrogen bonds and π-π stacking within an aromatic pocket. nih.gov
Rationalization of Selectivity: By comparing the binding modes of a compound in different but related receptors, docking can help explain its selectivity profile.
Validation of SAR Data: The specific interactions observed in docking and MD simulations often provide a structural basis for the relationships between chemical modifications and biological activity observed experimentally.
The table below presents hypothetical data representative of findings from molecular docking studies on dihydrobenzofuran derivatives.
| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Derivative A | Tyrosine Kinase | -9.5 | Lys788, Glu805, Asp831 | Hydrogen Bonds, Hydrophobic |
| Derivative B | CB2 Receptor | -8.2 | Phe117, Trp194, Ser285 | π-π Stacking, Hydrogen Bond |
| Derivative C | PTP-MEG2 | -10.1 | Cys471, Arg477, Asp437 | Hydrogen Bonds, Salt Bridge |
| Derivative D | SERT | -7.8 | Tyr95, Ile172, Phe335 | Hydrophobic, π-π Stacking |
These computational tools are indispensable in modern drug discovery, providing a detailed picture of molecular recognition events that guide the rational design of more effective therapeutic agents. nih.govtaylorandfrancis.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity. longdom.org These predictive models are invaluable for estimating the activity of newly designed molecules before their synthesis, thereby saving time and resources. researchgate.netderpharmachemica.com
The fundamental principle of QSAR is that variations in the biological activity of a group of molecules are dependent on changes in their structural or physicochemical properties. youtube.com These properties are quantified using numerical values called "molecular descriptors." Descriptors can be simple, such as molecular weight or logP (a measure of lipophilicity), or more complex, representing electronic, steric, or topological characteristics.
The QSAR modeling process typically involves:
Data Set Compilation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a subset of descriptors with biological activity. researchgate.netderpharmachemica.com
Model Validation: The model's statistical significance and predictive power are rigorously assessed using internal validation (e.g., cross-validation, q²) and external validation on a separate test set of compounds (pred_r² or R²ext). researchgate.netderpharmachemica.com
For benzofuran derivatives, both 2D-QSAR and 3D-QSAR models have been successfully developed.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. A study on benzofuran-based vasodilators yielded a statistically significant 2D-QSAR model that could predict the IC₅₀ values of new analogues. mdpi.comnih.gov
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors based on the 3D structure of the molecules. researchgate.net They provide insights into how steric, electrostatic, and other 3D fields around the molecule influence activity, often visualized as contour maps that highlight regions where modifications would be favorable or unfavorable. researchgate.net
The table below shows representative data from a hypothetical QSAR study on dihydrobenzofuran derivatives, illustrating the model's statistical quality.
| Statistical Parameter | Value | Description |
| N | 30 | Number of compounds in the dataset. |
| r² (or R²) | 0.932 | Squared correlation coefficient; measures the goodness of fit. A value closer to 1 is better. researchgate.net |
| q² (or Q²LOO) | 0.921 | Leave-one-out cross-validated r²; measures the internal predictive ability of the model. researchgate.net |
| F-test | 24.27 | A measure of the model's statistical significance. Higher values are better. derpharmachemica.com |
| pred_r² (or R²ext) | 0.929 | Predictive r² for an external test set; measures the model's ability to predict new data. researchgate.net |
A validated QSAR model can be a powerful tool, providing predictive insights that guide the prioritization of synthetic targets and help in understanding the mechanistic basis of a compound's activity. derpharmachemica.com
Conformational Analysis and its Impact on Molecular Recognition
The three-dimensional (3D) shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target and elicit a response. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt and their relative energies. For derivatives of this compound, understanding their conformational preferences is essential for explaining their biological activity and for designing effective drugs. nih.gov
Unlike the rigid, planar benzofuran ring system, the 2,3-dihydrobenzofuran (B1216630) core is non-planar. acs.org The dihydro-furan ring can adopt various puckered conformations, such as envelope or twist forms. The specific conformation that is most stable, and the ease with which the molecule can transition between different conformations, can significantly impact its interaction with a receptor's binding site.
A key structural feature of the parent compound is the chiral center at the C-2 position, created by the methyl group. This results in two non-superimposable mirror images (enantiomers), designated as (R) and (S). Enantiomers often have identical physicochemical properties but can exhibit vastly different biological activities because biological receptors are themselves chiral. One enantiomer may adopt a conformation that fits perfectly into the binding site, while the other may not, leading to a significant difference in potency. nih.gov
Computer-assisted conformational modeling is used to explore the conformational landscape of these molecules. nih.gov Techniques like molecular mechanics can calculate the energies of different conformations, identifying the most stable, low-energy shapes. nih.gov This information is crucial for:
Rationalizing SAR: Differences in activity between stereoisomers or analogues can often be explained by differences in their preferred conformations.
Developing Pharmacophore Models: The bioactive conformation (the shape the molecule adopts when it binds to its target) must be known or hypothesized to build an accurate pharmacophore model.
Guiding Molecular Docking: Starting a docking simulation with a low-energy conformation of the ligand can lead to more accurate binding predictions.
In one study on benzofuran-type angiotensin II antagonists, conformational analysis was performed using both molecular mechanics and experimental data from NMR. nih.gov The results showed that the active compounds adopted a 3D conformation very similar to that of a known potent antagonist, suggesting they bind to the same receptor site in a similar manner. nih.gov This highlights how a specific molecular shape is a prerequisite for molecular recognition and subsequent biological function.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenol + Styrene | DDQ, HFIP, rt | 65–75 | |
| Benzofuran-2-carboxylic acid | POCl₃ (for activation), NH₃ (nitrile) | 50–60 |
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and dihydrofuran ring conformation. For example, diastereotopic protons in the 2,3-dihydrofuran ring show distinct splitting patterns (δ ~3.0–4.5 ppm) .
- HRMS : Confirms molecular formula (C₁₀H₉NO) and isotopic patterns.
- X-ray Crystallography : Resolves bond angles (e.g., C2–C3–O1 = 112.8° in related compounds) and stereochemistry .
Basic: How does the nitrile group influence the compound’s reactivity?
Methodological Answer:
The nitrile group participates in:
- Nucleophilic Additions : Reacts with Grignard reagents or LiAlH₄ to form amines or ketones.
- Cyano-Diels-Alder Reactions : Acts as an electron-deficient dienophile in [4+2] cycloadditions.
- Hydrolysis : Under acidic conditions, converts to carboxylic acids, enabling further derivatization .
Advanced: How can reaction yields be optimized in dihydrobenzofuran syntheses?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, ACN) enhance electrophilic substitution rates .
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) stabilize transition states in cyclization steps .
- Temperature Control : Lower temps (0–5°C) reduce side reactions in nitrile formation .
Example : In electrochemical synthesis, adjusting cathode potential to −1.2 V minimizes over-reduction byproducts .
Advanced: How to resolve contradictory spectroscopic data (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR Techniques : COSY and HSQC differentiate diastereotopic protons and assign carbon-proton correlations .
- Variable-Temperature NMR : Resolves signal splitting caused by conformational exchange (e.g., dihydrofuran ring puckering) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .
Advanced: How to design derivatives for enhanced biological activity?
Methodological Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) at the 5-position to modulate electronic properties .
- Ring Modifications : Replace the dihydrofuran ring with tetrahydrobenzoxazepine to improve metabolic stability .
- Bioisosteres : Replace the nitrile with a tetrazole to maintain polarity while enhancing bioavailability .
Advanced: What strategies ensure regioselectivity in electrophilic substitutions?
Methodological Answer:
- Directing Groups : Use -OMe or -COOR at the 4-position to direct electrophiles (e.g., bromine) to the 5-position .
- Steric Shielding : Bulky substituents (e.g., -C(CH₃)₃) at the 2-position block undesired substitution sites .
Advanced: Can computational modeling predict reaction outcomes?
Methodological Answer:
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible routes using known benzofuran precedents .
- Transition State Analysis : DFT simulations (e.g., Gaussian 16) identify energy barriers in cyclization steps .
Advanced: How to apply electrochemical methods for nitrile synthesis?
Methodological Answer:
- Cathodic Reduction : Convert bromo-cyano precursors (e.g., 2-bromo-2-cyanoacetophenone) to 5-aminofuran-2-carbonitriles at −1.5 V .
- Anodic Oxidation : Generate reactive intermediates (e.g., nitrile radicals) for coupling reactions .
Advanced: How to assess stability under varying pH/temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
